molecular formula C10H16N2O2S B14629337 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 55862-33-4

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine

Cat. No.: B14629337
CAS No.: 55862-33-4
M. Wt: 228.31 g/mol
InChI Key: QCVMCZLFUHARQF-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,2-diethoxyethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2,2-diethoxyethylthiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophiles such as cysteine residues in proteins .

Comparison with Similar Compounds

Uniqueness: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethoxyethylsulfanyl group enhances its reactivity and potential for forming covalent bonds with biomolecules, making it a valuable tool in research and industrial applications .

Properties

CAS No.

55862-33-4

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3

InChI Key

QCVMCZLFUHARQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=NC=CC=N1)OCC

Origin of Product

United States

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